Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Overview
Description
Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- is a heterocyclic compound with the following chemical structure:
Synthesis Analysis
The synthesis of this compound involves the combination of a pyrimidine core with a biphenyl moiety. Specific synthetic routes and reaction conditions may vary, but the overall strategy aims to introduce the biphenyl group at the 2-position of the pyrimidine ring. Researchers have explored various synthetic methods, including condensation reactions, cyclizations, and functional group transformations.
Molecular Structure Analysis
The molecular formula of Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- is C~8~H~6~Cl~2~N~2~ . The compound consists of a pyrimidine ring fused to a biphenyl moiety. The chloro substituents are positioned at the 4- and 6-positions of the pyrimidine ring. The biphenyl group contributes to the overall planarity and rigidity of the molecule.
Chemical Reactions Analysis
The compound’s reactivity depends on the functional groups present. Potential reactions include nucleophilic substitutions, electrophilic additions, and oxidative processes. Researchers have investigated its behavior under various conditions to understand its chemical versatility.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting point to understand its solid-state behavior.
- Solubility : Assess its solubility in different solvents (e.g., water, organic solvents).
- Stability : Evaluate its stability under various conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Investigate its toxicity profile, including acute and chronic effects.
- Handling Precautions : Follow safety guidelines when handling this compound.
- Environmental Impact : Assess its impact on the environment.
Future Directions
- Biological Activity : Explore its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationship (SAR) : Investigate modifications to enhance its properties.
- Synthetic Derivatives : Design and synthesize analogs for structure-activity studies.
Please note that the information provided here is based on available literature, and further research may yield additional insights. For a more detailed analysis, consult relevant scientific papers1234.
properties
IUPAC Name |
4,6-dichloro-2-(4-phenylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-14-10-15(18)20-16(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLURXDMKXERQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626982 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- | |
CAS RN |
89508-65-6 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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